molecular formula C13H19N3O3S B2824898 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine CAS No. 2034253-17-1

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

Cat. No.: B2824898
CAS No.: 2034253-17-1
M. Wt: 297.37
InChI Key: QPFIJAJDXGUTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C13H19N3O3S and its molecular weight is 297.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-9-7-10(2)15-13(14-9)19-11-5-6-16(8-11)20(17,18)12-3-4-12/h7,11-12H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFIJAJDXGUTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)
1K₂CO₃, DMF, 80°C60–70
2Cyclopropanesulfonyl chloride, Et₃N, CH₂Cl₂45–55

Basic: How is the compound structurally characterized in academic research?

Answer:
Structural elucidation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopropylsulfonyl group at δ 1.0–1.5 ppm, pyrimidine protons at δ 6.5–7.0 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₆H₂₂N₄O₃S: 367.1432) .
  • X-ray Crystallography : For definitive stereochemical assignment of the pyrrolidine ring and sulfonyl group .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, CH₂Cl₂) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Flush eyes with water for 15 minutes if exposed; seek medical evaluation for inhalation .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

  • Core Modifications :
    • Vary substituents on the pyrimidine ring (e.g., replace methyl groups with halogens or electron-withdrawing groups).
    • Modify the cyclopropylsulfonyl group (e.g., replace with aryl sulfonates) .
  • Assay Design :
    • Test kinase inhibition (e.g., EGFR, HER2) using fluorescence-based assays (IC₅₀ determination) .
    • Compare binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. Example SAR Table :

ModificationKinase Inhibition (IC₅₀, nM)Selectivity (EGFR/HER2)
4,6-dimethyl50 ± 51:2
4-Cl,6-CH₃30 ± 31:5
Cyclobutylsulfonyl75 ± 81:1

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Reproducibility Checks :
    • Validate assay conditions (e.g., ATP concentration, pH) across labs .
    • Use standardized cell lines (e.g., HEK293 for kinase assays).
  • Data Normalization :
    • Report activity as % inhibition relative to positive controls (e.g., gefitinib for EGFR) .
    • Account for batch-to-batch purity variations (e.g., HPLC purity ≥98%).
  • Mechanistic Studies :
    • Perform competitive binding assays to confirm target engagement .

Advanced: What computational approaches are used to predict the compound’s pharmacokinetic (PK) properties?

Answer:

  • ADME Modeling :
    • LogP : Predicted via Molinspiration (~2.1), indicating moderate lipophilicity .
    • CYP450 Inhibition : Use SwissADME to assess interactions (e.g., CYP3A4 inhibition risk).
  • Molecular Dynamics (MD) :
    • Simulate binding stability in kinase active sites (e.g., EGFR T790M mutant) over 100 ns trajectories .

Q. Predicted PK Parameters :

ParameterValue
Bioavailability40–50%
Half-life (t₁/₂)6–8 hours
Plasma Protein Binding85–90%

Advanced: How to design in vivo efficacy studies for this compound?

Answer:

  • Animal Models :
    • Use xenograft mice (e.g., H1975 NSCLC tumors) to evaluate tumor growth inhibition .
  • Dosing Regimen :
    • Administer orally at 50 mg/kg daily; monitor plasma levels via LC-MS/MS .
  • Toxicity Screening :
    • Assess liver/kidney function (ALT, creatinine) and hematological parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.